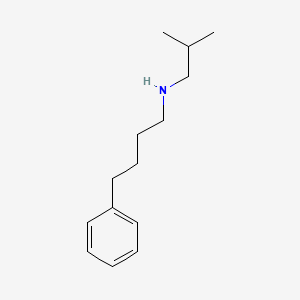
N-(2-Methylpropyl)-4-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-4-phenylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a butan-1-amine backbone with a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-4-phenylbutan-1-amine typically involves the reaction of 4-phenylbutan-1-amine with 2-methylpropyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-4-phenylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-(2-Methylpropyl)-4-phenylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-4-phenylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylpropyl)-4-phenylbutan-1-amine: Characterized by a phenyl group and a 2-methylpropyl substituent.
N-(2-Methylpropyl)-4-phenylbutan-2-amine: Similar structure but with the amine group attached to the second carbon of the butane chain.
N-(2-Methylpropyl)-4-phenylbutan-3-amine: Similar structure but with the amine group attached to the third carbon of the butane chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amine group and the presence of the phenyl and 2-methylpropyl groups confer distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
919995-80-5 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-phenylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-13(2)12-15-11-7-6-10-14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3 |
InChI Key |
DCVRWDWRZWIMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


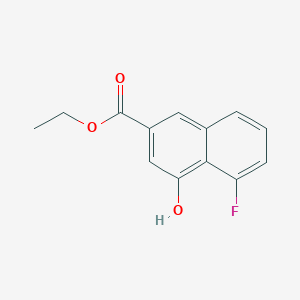
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)
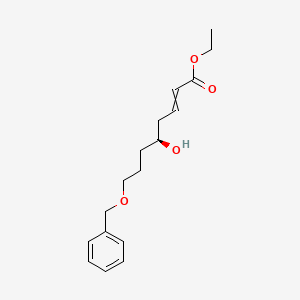

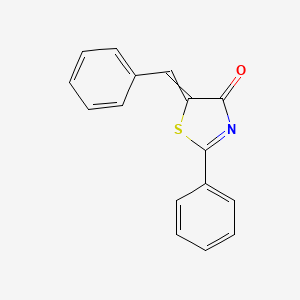
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
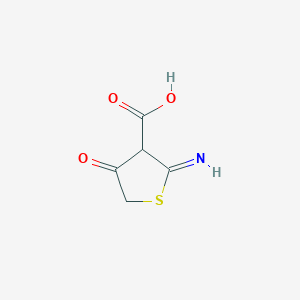
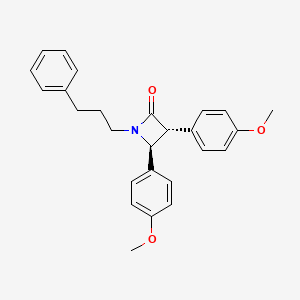
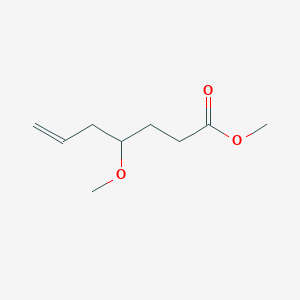
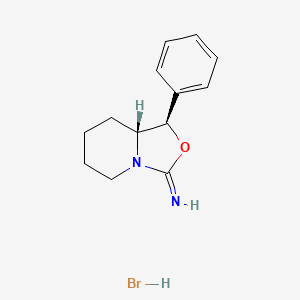

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
